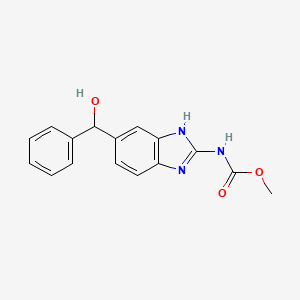

5-Hydroxymebendazole

Beschreibung

structure in first source

Eigenschaften

IUPAC Name |

methyl N-[6-[hydroxy(phenyl)methyl]-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-22-16(21)19-15-17-12-8-7-11(9-13(12)18-15)14(20)10-5-3-2-4-6-10/h2-9,14,20H,1H3,(H2,17,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQKUGXEGMZCLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30975671 | |

| Record name | Methyl hydrogen {6-[hydroxy(phenyl)methyl]-1H-benzimidazol-2-yl}carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60254-95-7 | |

| Record name | R 19167 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60254-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxymebendazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060254957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hydrogen {6-[hydroxy(phenyl)methyl]-1H-benzimidazol-2-yl}carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-19167 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OO37V4B54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5-Hydroxymebendazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 5-hydroxymebendazole, a principal metabolite of the anthelmintic drug mebendazole (B1676124). The document outlines a detailed synthetic protocol and summarizes the analytical techniques employed for its structural elucidation and purification.

Synthesis of this compound

This compound is synthesized through the reduction of mebendazole. The ketone group in the 5-benzoyl substituent of mebendazole is reduced to a hydroxyl group, yielding the desired metabolite. A common and effective method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) as a reducing agent.[1]

The synthesis involves a single-step reduction reaction.

References

An In-depth Technical Guide on the Biological Activity of 5-Hydroxymebendazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymebendazole is the principal and major metabolite of mebendazole (B1676124), a broad-spectrum benzimidazole (B57391) anthelmintic agent with established anticancer properties. Following oral administration, mebendazole is extensively metabolized in the liver, with the reduction of its keto group leading to the formation of this compound. While the biological activities of mebendazole are well-documented, its 5-hydroxy metabolite is reported to possess less potent anthelmintic activity. The antitumor potential of this metabolite remains an area of active investigation. This technical guide provides a comprehensive overview of the known biological activities of this compound, with comparative data for its parent compound, mebendazole. It also details key experimental protocols for its further evaluation and visualizes relevant biological pathways and workflows.

Quantitative Data on Biological Activity

The direct quantitative assessment of the biological activity of this compound is not extensively reported in the scientific literature, representing a significant knowledge gap. To provide a frame of reference, the following table summarizes the well-documented in vitro efficacy of the parent compound, mebendazole, against a range of cancer cell lines.

Table 1: In Vitro Anticancer Activity of Mebendazole (MBZ)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| OVCAR3 | Ovarian Cancer | 0.625 (48h) | [1] |

| OAW42 | Ovarian Cancer | 0.312 (48h) | [1] |

| HT-29 | Colon Cancer | 0.29 ± 0.04 (72h) | [1] |

| ACP-02 | Gastric Cancer (diffuse) | 0.39 | [1] |

| ACP-03 | Gastric Cancer (intestinal) | 1.25 | [1] |

| K562 | Chronic Myeloid Leukemia | 1.9 | [1] |

| FEPS (imatinib-resistant) | Chronic Myeloid Leukemia | 9.6 | [1] |

| Jurkat | T-cell Leukemia | ~10 (24h) | [1] |

| M-14 | Melanoma | ~0.32 | [1] |

| SK-Mel-19 | Melanoma | ~0.32 |[1] |

Table 2: In Vitro Biological Activity of this compound

| Assay Type | Target | IC50/EC50 | Reference |

|---|---|---|---|

| Anthelmintic Activity | Various Helminths | Data not available | |

| Cytotoxicity | Various Cancer Cell Lines | Data not available |

| Tubulin Polymerization | Purified Tubulin | Data not available | |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for mebendazole, and likely its metabolites, is the inhibition of tubulin polymerization.[1] By binding to the colchicine-binding site on the β-tubulin subunit of microtubules, benzimidazoles disrupt the formation of the mitotic spindle, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[2][3] This disruption of the cytoskeleton also interferes with cellular processes such as glucose uptake and intracellular transport in both parasitic helminths and cancer cells.[4]

Mebendazole has also been shown to modulate several key signaling pathways implicated in cancer progression, including:

-

Hedgehog Signaling Pathway: Mebendazole can inhibit this pathway, which is crucial for the proliferation and survival of certain cancer cells.

-

ERK Signaling Pathway: Mebendazole has been observed to have immunomodulatory activity through the ERK signaling pathway.[5]

-

VEGFR2 Signaling: By inhibiting VEGFR2, mebendazole can suppress angiogenesis, a critical process for tumor growth and metastasis.[6]

-

Bcl-2 Mediated Apoptosis: In melanoma cells, mebendazole induces apoptosis through the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[7]

The extent to which this compound interacts with these pathways has not been fully elucidated and presents a key area for future research.

References

- 1. Anthelmintic effects of bithionol, paromomycin sulphate, flubendazole and mebendazole on mature and immature Hymenolepis nana in mice PMID: 4067244 | MCE [medchemexpress.cn]

- 2. Inhibition of tubulin polymerization by mebendazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The anthelmintic drug mebendazole induces mitotic arrest and apoptosis by depolymerizing tubulin in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The metabolic and pharmacokinetic disposition of mebendazole in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. he01.tci-thaijo.org [he01.tci-thaijo.org]

- 6. ijirt.org [ijirt.org]

- 7. aacrjournals.org [aacrjournals.org]

The Core Mechanism of 5-Hydroxymebendazole in Cancer Cells: An In-depth Technical Guide

Executive Summary

Mebendazole (B1676124) (MBZ), a broad-spectrum anthelmintic agent, has garnered significant attention for its potent anti-cancer properties, positioning it as a prime candidate for drug repurposing in oncology.[1] Following oral administration, mebendazole is rapidly metabolized in the liver, with its principal metabolite being 5-hydroxymebendazole (MBZ-OH).[2][3] While the vast majority of preclinical research has focused on the parent drug, the systemic anti-cancer effects observed in vivo are attributable to the combined actions of mebendazole and its metabolites. This guide delineates the core mechanisms of action established for mebendazole, which are presumed to be shared by or are foundational to the activity of its 5-hydroxy metabolite. The primary mechanism is the disruption of microtubule polymerization, which triggers a cascade of downstream anti-neoplastic effects, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[4][5]

Primary Mechanism: Inhibition of Tubulin Polymerization

The most well-characterized mechanism of action for mebendazole is its ability to interfere with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.[4]

Mebendazole binds to the colchicine-binding site on β-tubulin, a key subunit of microtubules.[3][5] This binding event prevents the polymerization of tubulin dimers into functional microtubules. In rapidly dividing cancer cells, which are highly dependent on dynamic microtubule assembly and disassembly to form the mitotic spindle, this disruption is catastrophic. The failure to form a proper mitotic spindle leads to an inability to segregate chromosomes correctly, resulting in mitotic arrest and, ultimately, cell death.[5][6]

Figure 1: Mebendazole inhibits tubulin polymerization, disrupting the mitotic spindle.

Downstream Effects: Cell Cycle Arrest and Apoptosis

The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase.[2][6] Prolonged mitotic arrest forces the cancer cell into one of two fates: mitotic catastrophe or programmed cell death (apoptosis).

Mebendazole has been shown to induce apoptosis through multiple avenues:

-

p53-Independent Apoptosis: In many cancer types, the tumor suppressor p53 is mutated or inactive. Mebendazole can induce apoptosis regardless of p53 status.[7][8] In p53-null cells, the mechanism involves the accumulation of mitochondrial cytochrome c in the cytoplasm, which activates caspase-9 and the downstream executioner caspase-3, leading to the cleavage of critical cellular proteins like PARP.[6][8]

-

p53-Dependent Apoptosis: In cancer cells with functional p53, mebendazole treatment can lead to the stabilization of p53, which in turn upregulates pro-apoptotic genes.[8]

-

Modulation of Bcl-2 Family: The apoptotic process is also regulated by the Bcl-2 family of proteins. Mebendazole has been observed to alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring cell death.[5]

Figure 2: Signaling pathways for mebendazole-induced apoptosis and cell cycle arrest.

Inhibition of Angiogenesis

Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels. Mebendazole exhibits significant anti-angiogenic properties.[6] One of the key targets in this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[4] Studies have shown that mebendazole can inhibit the kinase activity of VEGFR2, preventing its autophosphorylation.[9][10] This blocks downstream signaling cascades (such as the PLCγ-ERK1/2 pathway) that are essential for endothelial cell proliferation, migration, and tube formation, thereby starving the tumor of its required blood supply.[10]

Figure 3: Mebendazole inhibits angiogenesis via the VEGFR2 signaling pathway.

Modulation of Other Key Oncogenic Pathways

Beyond its primary effects, mebendazole has been shown to modulate other signaling pathways crucial for cancer cell survival and proliferation:

-

Glucose Metabolism: Mebendazole can interfere with tumor cell metabolism by modulating the expression of key glycolytic targets like SLC2A1 (GLUT1), HK1, and LDHA, leading to reduced glucose uptake and ATP production.[11]

-

Kinase Inhibition: It has been identified as a potent inhibitor of several protein kinases, including BCR-ABL and BRAF, at nanomolar concentrations.[1]

-

Signal Transduction: Mebendazole can reduce the activity of pro-survival pathways, including STAT3 and AKT.[4][12]

-

Immune Modulation: Evidence suggests mebendazole can promote the polarization of macrophages toward a pro-inflammatory M1 phenotype, which is associated with an anti-tumoral immune response.[1][13]

Quantitative Data: In Vitro Cytotoxicity of Mebendazole

The following table summarizes the half-maximal inhibitory concentration (IC50) values of mebendazole against a range of human cancer cell lines, demonstrating its broad-spectrum cytotoxic activity.

| Cancer Type | Cell Line(s) | Reported IC50 Range (µM) | Reference(s) |

| Lung (NSCLC) | A549, H129, H460 | ~0.16 | [1] |

| Adrenocortical | H295R, SW-13 | 0.23 - 0.27 | [8] |

| Melanoma | Multiple Lines | ~0.32 | [8] |

| Colon | HT29, HCT-8, SW626, etc. | < 1.0 to < 5.0 | [1] |

| Ovarian | MES-OV, ES2, A2780, SKOV3 | 0.4 - 1.7 | [7] |

| Gastric | Multiple Lines | 0.39 - 1.25 | [1] |

| Breast | SKBr-3 (Chemoresistant) | ~0.5 (for 63% reduction) | [8] |

| Medulloblastoma | DAOY | Inhibits proliferation at 0.1 | [1] |

Note: IC50 values can vary based on experimental conditions and duration of exposure.

Detailed Experimental Protocols

Tubulin Polymerization Assay (In Vitro)

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules, often by monitoring changes in absorbance or fluorescence.

-

Objective: To determine if this compound directly inhibits the polymerization of tubulin.

-

Materials: Purified porcine or bovine tubulin (>99% pure), G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, glycerol (B35011), test compound (this compound), positive controls (colchicine, nocodazole), negative control (DMSO), temperature-controlled microplate reader (340 nm).

-

Procedure:

-

Prepare a tubulin solution (e.g., 3-4 mg/mL) in ice-cold G-PEM buffer containing glycerol and 1 mM GTP.

-

Add the test compound (this compound at various concentrations) or controls to the wells of a pre-chilled 96-well plate.

-

Add the tubulin reaction mixture to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the increase in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the rate of microtubule polymerization.

-

Analysis: Compare the polymerization curves of compound-treated samples to the negative control. Inhibition is indicated by a lower rate and extent of absorbance increase. Calculate IC50 values from dose-response curves.[14][15]

-

Cell Viability / Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Objective: To quantify the dose-dependent cytotoxic effect of this compound on cancer cells.

-

Materials: Cancer cell line of interest, complete culture medium, 96-well plates, this compound, DMSO, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., acidic isopropanol (B130326) or DMSO).

-

Procedure:

-

Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (and a vehicle control, DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and dissolve the formazan crystals by adding 100-150 µL of solubilization solution to each well.

-

Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability against drug concentration to calculate the IC50 value.[15]

-

Western Blot for Apoptosis Markers

This technique is used to detect and quantify specific proteins (e.g., cleaved caspases) to confirm the induction of apoptosis.

-

Objective: To detect the activation of key apoptotic proteins following treatment with this compound.

-

Materials: Cancer cells, this compound, RIPA lysis buffer with protease/phosphatase inhibitors, protein quantification kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer and quantify the protein concentration.

-

Denature protein lysates and separate them by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Compare the intensity of bands for cleaved (active) forms of apoptotic proteins in treated vs. untreated samples. β-actin is used as a loading control to ensure equal protein loading.[7]

-

Conclusion and Future Directions

The anti-cancer mechanism of mebendazole, the parent compound of this compound, is multi-faceted and robust, centered on the potent inhibition of tubulin polymerization. This primary action initiates a cascade of events including G2/M cell cycle arrest, induction of apoptosis, and suppression of tumor angiogenesis, making it a highly effective anti-neoplastic agent in preclinical models. While this compound is a major metabolite, a critical gap exists in the literature regarding its specific anti-cancer activity and mechanism. Future research must focus on isolating this metabolite and characterizing its pharmacological profile, including its tubulin-binding affinity, cytotoxic potency, and effects on key signaling pathways, to fully understand its contribution to the overall anti-cancer efficacy of mebendazole treatment. Such studies are essential for optimizing its potential clinical application in oncology.

References

- 1. Mebendazole as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties [mdpi.com]

- 4. rjptonline.org [rjptonline.org]

- 5. Frontiers | Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy [frontiersin.org]

- 6. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 7. Potential and mechanism of mebendazole for treatment and maintenance of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Repurposing Drugs in Oncology (ReDO)—mebendazole as an anti-cancer agent - ecancer [ecancer.org]

- 9. ET-04: MEBENDAZOLE IS EFFICACIOUS IN DIVERSE MEDULLOBLASTOMA TUMOR MODELS AND INHIBITS TUMOR ANGIOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Autophagy Is a Potential Target for Enhancing the Anti-Angiogenic Effect of Mebendazole in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mebendazole targets essential proteins in glucose metabolism leading gastric cancer cells to death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mebendazole Treatment Disrupts the Transcriptional Activity of Hypoxia-Inducible Factors 1 and 2 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of the anticancer effect of mebendazole and its interaction with standard cytotoxic drugs in patient tumor cells ex vivo and in an in vivo mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting of tubulin polymerization and induction of mitotic blockage by Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) in human cervical cancer HeLa cell - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Metabolism of Mebendazole to 5-Hydroxymebendazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolism of the anthelmintic drug mebendazole (B1676124), with a specific focus on its conversion to the major metabolite, 5-hydroxymebendazole. Mebendazole undergoes significant hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. This document summarizes the current understanding of the enzymatic pathways involved, presents available quantitative data, and offers detailed experimental protocols for studying this metabolic transformation in a laboratory setting. The information is intended to support further research into mebendazole's pharmacokinetics, potential drug-drug interactions, and its emerging applications in oncology.

Introduction

Mebendazole is a broad-spectrum benzimidazole (B57391) anthelmintic agent used for the treatment of various parasitic worm infections. Following oral administration, mebendazole exhibits low systemic bioavailability due to poor absorption and extensive first-pass metabolism in the liver[1]. The primary metabolic pathway involves the reduction of the ketone group to form this compound, a chiral metabolite, and hydrolysis of the carbamate (B1207046) moiety[1][2]. Understanding the specifics of this metabolism, particularly the formation of this compound, is crucial for predicting its efficacy, safety profile, and potential for drug-drug interactions. In vitro models, such as human liver microsomes and recombinant cytochrome P450 enzymes, are invaluable tools for characterizing these metabolic pathways.

Enzymatic Basis of Mebendazole 5-Hydroxylation

The conversion of mebendazole to this compound is catalyzed by cytochrome P450 enzymes located primarily in the liver.

Role of Cytochrome P450 Isoforms

While the complete quantitative contribution of all CYP isoforms to mebendazole 5-hydroxylation has not been fully elucidated in publicly available literature, several key enzymes have been implicated.

-

CYP1A2: Studies utilizing recombinant human P450 enzymes, human liver microsomes, and human hepatocytes have demonstrated that mebendazole is metabolized by CYP1A2[3]. This suggests that CYP1A2 is at least partially responsible for the in vivo metabolism of mebendazole.

-

Potential Involvement of Other CYPs (CYP2J2 and CYP2C19): Research on the hydroxylation of structurally similar benzimidazoles, such as albendazole (B1665689) and fenbendazole (B1672488), has identified CYP2J2 and CYP2C19 as the primary enzymes responsible for their hydroxylation[4][5][6]. Given the structural similarities, it is plausible that these isoforms also contribute to the 5-hydroxylation of mebendazole. Further investigation is warranted to confirm and quantify their roles.

Quantitative Data on Mebendazole Metabolism

Table 1: In Vitro Inhibition of Human Cytochrome P450 Isoforms by Mebendazole

| CYP Isoform | IC50 (µM) | Reference |

| CYP1A2 | 20.4 | [7] |

IC50 (Half-maximal inhibitory concentration) values indicate the concentration of mebendazole required to inhibit 50% of the activity of the respective CYP isoform.

Experimental Protocols

The following sections provide detailed methodologies for conducting in vitro studies on mebendazole metabolism.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol outlines a typical experiment to determine the rate of this compound formation in pooled human liver microsomes.

Materials:

-

Mebendazole

-

This compound (as a reference standard)

-

Pooled Human Liver Microsomes (e.g., from a commercial supplier)

-

Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN) or other suitable organic solvent for reaction termination

-

Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable isotope-labeled compound)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mebendazole in a suitable solvent (e.g., DMSO or methanol).

-

Prepare working solutions of mebendazole by diluting the stock solution in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤1%) to avoid enzyme inhibition.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a microcentrifuge tube, pre-warm a mixture of human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL) and potassium phosphate buffer at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the mebendazole working solution.

-

After a brief pre-incubation, start the reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Reaction Termination:

-

Stop the reaction at each time point by adding a cold organic solvent (e.g., 2 volumes of ice-cold acetonitrile) containing the internal standard.

-

-

Sample Processing:

-

Vortex the samples to precipitate the proteins.

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

-

Analysis:

-

Transfer the supernatant to a new tube or a 96-well plate for analysis by a validated LC-MS/MS method.

-

In Vitro Metabolism using Recombinant Human CYP Enzymes

This protocol is designed to identify the specific CYP isoforms involved in the 5-hydroxylation of mebendazole.

Materials:

-

Mebendazole

-

Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C19, CYP2J2, and a panel of other major CYPs) co-expressed with NADPH-cytochrome P450 reductase.

-

Control microsomes (without the specific CYP enzyme)

-

Incubation buffer and cofactors as described in the HLM protocol.

Procedure:

-

Incubation Setup:

-

Prepare separate incubation mixtures for each recombinant CYP isoform and the control microsomes.

-

Each mixture should contain the recombinant enzyme (at a specified concentration, e.g., 10-50 pmol/mL), buffer, and mebendazole.

-

-

Reaction Initiation and Termination:

-

Follow the same procedure for reaction initiation, incubation, and termination as described for the HLM experiment. A single time point within the linear range of metabolite formation is often used for initial screening.

-

-

Analysis:

-

Analyze the formation of this compound in each incubation mixture using LC-MS/MS.

-

Compare the rate of metabolite formation in the presence of each active CYP isoform to the rate in the control incubations. A significantly higher rate of formation in the presence of a specific CYP isoform indicates its involvement in the metabolic pathway.

-

Analytical Method: LC-MS/MS for Mebendazole and this compound

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of mebendazole and this compound in the in vitro samples.

Table 2: Example LC-MS/MS Parameters

| Parameter | Recommended Setting |

| Liquid Chromatography | |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium (B1175870) formate |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient to separate the analyte and metabolite from matrix components. |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 1 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Mebendazole: 296.1; this compound: 298.1 |

| Product Ions (m/z) | Specific fragment ions for quantification and qualification. |

| Collision Energy | Optimized for each transition. |

Note: These parameters should be optimized for the specific instrument and analytical conditions used.

Visualizations

Metabolic Pathway

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. mdpi.com [mdpi.com]

- 3. AU2020222041A1 - Pharmaceutical combinations comprising mebendazole and a strong or moderate CYP1A2 inhibitor - Google Patents [patents.google.com]

- 4. courses.washington.edu [courses.washington.edu]

- 5. CYP2J2 and CYP2C19 are the major enzymes responsible for metabolism of albendazole and fenbendazole in human liver microsomes and recombinant P450 assay systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro and In Vivo Drug Interaction Study of Two Lead Combinations, Oxantel Pamoate plus Albendazole and Albendazole plus Mebendazole, for the Treatment of Soil-Transmitted Helminthiasis - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Metabolic Maze: A Technical Guide to the Preclinical Pharmacokinetics of 5-Hydroxymebendazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebendazole (B1676124) (MBZ), a broad-spectrum benzimidazole (B57391) anthelmintic, has garnered significant attention for its potential as a repurposed oncological agent. Central to understanding its therapeutic efficacy and safety profile is a thorough characterization of its pharmacokinetics, not only of the parent drug but also of its principal metabolites. This technical guide provides an in-depth exploration of the preclinical pharmacokinetics of 5-hydroxymebendazole (MBZ-OH), the major plasma metabolite of mebendazole. While quantitative pharmacokinetic data for this compound in preclinical models is notably scarce in publicly available literature, this guide synthesizes the existing knowledge on its formation, disposition, and the methodologies employed in its study.

Metabolic Pathway of Mebendazole to this compound

Mebendazole undergoes extensive first-pass metabolism in the liver, with the primary metabolic transformation being the reduction of its phenylketone moiety to a hydroxyl group, forming this compound[1]. This metabolite is then subject to further conjugation, primarily glucuronidation, before excretion[1]. While the specific enzymes responsible for the reduction of mebendazole to this compound have not been definitively identified, in vitro studies suggest the involvement of cytochrome P450 (CYP) enzymes and carbonyl reductases[2].

Pharmacokinetics of Mebendazole in Preclinical Models

Table 1: Pharmacokinetic Parameters of Mebendazole in Rats

| Parameter | Oral Administration | Intravenous Administration | Reference |

| Dose | Not Specified | Not Specified | [3] |

| Bioavailability | 53% | - | [3] |

| Terminal Half-life (t½) | - | 3.2 hours | [4] |

| Redistribution Half-life | - | 0.4 hours | [4] |

| Major Metabolite | This compound | This compound | [4] |

| Metabolite Excretion | - | ~77% of total recovered dose as the major metabolite, 99% of which is conjugated | [4] |

| Primary Route of Elimination | - | Biliary (~85%) | [4] |

Table 2: Pharmacokinetic Parameters of Mebendazole in Dogs

| Parameter | 100 mg/kg Oral Dose (Median) | 200 mg/kg Oral Dose (Median) | Reference |

| Cmax (ng/mL) | 220 | 147 | [5][6] |

| Tmax (hours) | 7 | 15 | [5][6] |

| AUC (ng·h/mL) | 2,119 | 3,115 | [5][6] |

Note: The provided data pertains to the parent drug, mebendazole. Extensive metabolism suggests that the exposure to this compound is significant, with one study in humans indicating that the plasma AUC for the major metabolites, including this compound, was approximately five times that of mebendazole itself[7].

Experimental Protocols

The following sections detail generalized methodologies for preclinical pharmacokinetic studies of mebendazole and its metabolites, based on published literature.

Animal Models and Dosing

-

Species: Male Wistar rats, Beagle dogs, and various mouse strains are commonly used.

-

Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, with ad libitum access to food and water, except when fasting is required for the study.

-

Dosing:

-

Oral Administration: Mebendazole is often administered as a suspension in a vehicle such as 7% Tween 80 and 3% ethanol (B145695) in water, or in gelatin capsules. Doses in preclinical studies have ranged from 10 mg/kg to 200 mg/kg.

-

Intravenous Administration: For determining absolute bioavailability and intrinsic clearance, mebendazole can be dissolved in a suitable solvent like aqueous dimethyl sulfoxide (B87167) (DMSO) for intravenous injection.

-

Sample Collection and Processing

-

Blood Sampling: Blood samples are typically collected from the jugular vein (in catheterized animals) or other appropriate sites at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

-

Plasma Preparation: Blood is collected in tubes containing an anticoagulant (e.g., heparin) and centrifuged to separate the plasma. The resulting plasma is then stored at -20°C or lower until analysis.

-

Bile and Urine Collection: In studies investigating excretion pathways, animals may be housed in metabolic cages to allow for the separate collection of urine and feces. For biliary excretion studies, bile duct cannulation may be performed.

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is the most common analytical technique for the quantification of mebendazole and its metabolites in biological matrices.

-

Sample Preparation:

-

Protein Precipitation: Plasma samples are typically treated with a protein precipitating agent, such as methanol (B129727) or acetonitrile (B52724), to remove proteins that can interfere with the analysis.

-

Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): These techniques can also be used for sample clean-up and concentration of the analytes.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used for separation.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer) is used as the mobile phase. The composition can be delivered in an isocratic (constant) or gradient (varied) manner.

-

Detection: A UV detector set at a specific wavelength (e.g., 290 nm) is typically used for quantification. Mass spectrometry (LC-MS/MS) can also be employed for higher sensitivity and selectivity.

-

-

Quantification: The concentration of this compound in the samples is determined by comparing its peak area to that of a calibration curve prepared with known concentrations of a reference standard.

Conclusion and Future Directions

The study of this compound's pharmacokinetics is crucial for a comprehensive understanding of mebendazole's overall disposition and potential for drug-drug interactions. While current literature establishes it as a major metabolite, there is a clear need for studies specifically designed to quantify its pharmacokinetic parameters in various preclinical models. Such data would be invaluable for refining physiologically based pharmacokinetic (PBPK) models and for better predicting human pharmacokinetics. Future research should focus on developing and validating sensitive bioanalytical methods for the simultaneous quantification of mebendazole and this compound, and applying these methods to in-depth pharmacokinetic studies across multiple preclinical species. This will ultimately contribute to the safer and more effective use of mebendazole in both its established anthelmintic role and its promising future in oncology.

References

- 1. Investigations on the biotransformation of mebendazole using an isolated perfused rat gut system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacokinetics of mebendazole and flubendazole in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. The metabolic and pharmacokinetic disposition of mebendazole in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of mebendazole in plasma and cerebrospinal fluid following a single oral dose in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mebendazole | C16H13N3O3 | CID 4030 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery of 5-Hydroxymebendazole: A Major Metabolite of Mebendazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mebendazole (B1676124) (MBZ), a broad-spectrum benzimidazole (B57391) anthelmintic, has been a cornerstone in the treatment of various parasitic worm infestations since its introduction in 1971. Its efficacy is intrinsically linked to its pharmacokinetic profile, which is dominated by extensive first-pass metabolism in the liver. A pivotal discovery in understanding the disposition of mebendazole was the identification of its major metabolite, 5-Hydroxymebendazole (5-OH-MBZ). This technical guide provides a comprehensive overview of the seminal research that led to the characterization of 5-OH-MBZ, detailing the experimental methodologies employed, presenting key quantitative data, and illustrating the metabolic pathways involved. This document serves as a crucial resource for researchers in drug metabolism, pharmacology, and toxicology, offering insights into the biotransformation of a widely used therapeutic agent.

Introduction

Mebendazole, chemically known as methyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate, exerts its anthelmintic effect by inhibiting microtubule polymerization in parasites. Despite its potent localized action in the gastrointestinal tract, its systemic bioavailability is low, a characteristic attributed to its poor aqueous solubility and significant presystemic metabolism. The primary metabolic transformation of mebendazole is the reduction of its ketone moiety, leading to the formation of this compound, also referred to as hydroxymebendazole (HMBZ) or the reduced metabolite. This biotransformation is a critical determinant of the drug's overall pharmacokinetic profile and systemic exposure. Early investigations into the metabolism of mebendazole were crucial in elucidating the pathways of its elimination and understanding the nature of its circulating metabolites.

The Metabolic Pathway of Mebendazole to this compound

The principal metabolic pathway of mebendazole involves the reduction of the benzoyl ketone group to a secondary alcohol, yielding this compound. This reaction is primarily catalyzed by reductase enzymes located in the liver. While the specific enzymes responsible for this reduction were not definitively identified in the early studies, subsequent research has suggested the involvement of carbonyl-reducing enzymes and potentially some cytochrome P450 (CYP450) isozymes.[1] The resulting hydroxylated metabolite is more polar than the parent drug, facilitating its further conjugation and excretion from the body, primarily via the bile.

Experimental Protocols for the Discovery and Characterization

The identification of this compound as a major metabolite was the result of meticulous in vivo and in vitro studies. The following sections detail the methodologies that were foundational in this discovery.

In Vivo Metabolism Studies in Rats

Seminal work by Allan and Watson in 1983 provided a comprehensive analysis of mebendazole's metabolism in rats, which laid the groundwork for understanding its disposition.[2]

Experimental Workflow:

Methodology:

-

Animal Model: Male Wistar rats were utilized.

-

Radiolabeling: Mebendazole was radiolabeled with Carbon-14 ([¹⁴C]-MBZ) to enable tracking of the drug and its metabolites.

-

Administration: A single oral or intravenous dose of [¹⁴C]-MBZ was administered.

-

Sample Collection: Urine, feces, and bile (via cannulation of the bile duct) were collected at timed intervals.

-

Metabolite Extraction: Samples were subjected to solvent extraction to isolate mebendazole and its metabolites.

-

Deconjugation: To identify conjugated metabolites, samples were treated with β-glucuronidase and arylsulfatase to hydrolyze glucuronide and sulfate (B86663) conjugates.

-

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) with a reverse-phase column was employed to separate the parent drug from its metabolites.

-

Detection and Quantification: The eluent from the HPLC was passed through a radioactivity detector to quantify the amount of [¹⁴C] in each peak, corresponding to mebendazole and its metabolites.

-

Structural Identification: Mass spectrometry was used to determine the molecular weight and fragmentation patterns of the isolated metabolites, leading to the structural elucidation of this compound.

In Vitro Metabolism Studies using Liver Microsomes

To pinpoint the liver as the primary site of metabolism and to study the enzymatic processes involved, in vitro experiments using liver subcellular fractions were conducted.

Methodology:

-

Preparation of Liver Microsomes: Livers were excised from rats, homogenized, and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in drug-metabolizing enzymes.

-

Incubation: Mebendazole was incubated with the prepared liver microsomes in the presence of an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the metabolic reactions.

-

Reaction Termination and Extraction: The reaction was stopped at various time points by the addition of an organic solvent (e.g., acetonitrile), which also served to precipitate proteins and extract the drug and its metabolites.

-

Analytical Chemistry: The supernatant was analyzed by HPLC with UV or radiometric detection to identify and quantify the formation of metabolites over time.

Quantitative Data on Mebendazole and this compound

The following tables summarize key pharmacokinetic parameters of mebendazole and this compound from early studies in both rats and humans. These data highlight the extensive metabolism of mebendazole and the significant presence of its hydroxylated metabolite in systemic circulation.

Table 1: Pharmacokinetic Parameters of Mebendazole and this compound in Rats

| Parameter | Mebendazole | This compound | Reference |

| Elimination Half-life (t½) | ~3.2 hours (IV) | - | [2] |

| Peak Plasma Time (Tmax) | - | - | - |

| Relative Abundance | - | Major metabolite, accounting for ~77% of total recovered radioactivity | [2] |

Table 2: Pharmacokinetic Parameters of Mebendazole and its Major Metabolites in Humans

| Parameter | Mebendazole | This compound & other metabolites | Reference |

| Elimination Half-life (t½) | 2.8 - 9.0 hours | Slower clearance than mebendazole | [3] |

| Peak Plasma Time (Tmax) | 1.5 - 7.25 hours | - | [3] |

| Peak Plasma Concentration (Cmax) | 17.5 - 500 ng/mL | - | [3] |

| Plasma AUC Ratio (Metabolite/Parent) | - | ~5 | [3] |

Conclusion

The discovery of this compound as the major metabolite of mebendazole was a critical step in understanding the drug's disposition and has had significant implications for its clinical use. The early in vivo and in vitro studies, employing radiolabeling, chromatography, and mass spectrometry, provided the foundational knowledge of its extensive hepatic metabolism. The quantitative data from these pioneering investigations revealed that the systemic circulation is predominantly composed of the hydroxylated metabolite rather than the parent drug. This comprehensive technical guide, by detailing the experimental protocols, presenting the key data, and illustrating the metabolic pathways, offers a valuable resource for scientists and researchers in the field of drug development and metabolism. A thorough understanding of the biotransformation of established drugs like mebendazole continues to be relevant for predicting drug-drug interactions, understanding inter-individual variability in response, and informing the development of new chemical entities.

References

The Role of 5-Hydroxymebendazole in Anthelmintic Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthelmintic resistance is a growing global concern, threatening the efficacy of cornerstone drugs like mebendazole (B1676124) (MBZ) in controlling parasitic helminth infections. While resistance mechanisms involving alterations in the drug target, β-tubulin, are well-documented, the contribution of drug metabolism to this phenomenon is less understood. This technical guide provides an in-depth exploration of the potential role of 5-hydroxymebendazole (MBZ-OH), the principal metabolite of mebendazole, in anthelmintic resistance. We will delve into the metabolic pathways of mebendazole, the current understanding of the anthelmintic activity of its metabolites, and the potential interplay with resistance mechanisms such as target site mutations and drug efflux pumps. This guide also presents detailed experimental protocols and conceptual frameworks for investigating the precise role of this compound in drug-resistant helminths, aiming to stimulate further research in this critical area of drug development and resistance management.

Introduction: The Challenge of Anthelmintic Resistance

Helminth infections affect a significant portion of the world's population and livestock, leading to substantial morbidity and economic losses. For decades, benzimidazole (B57391) (BZ) anthelmintics, including mebendazole, have been pivotal in controlling these infections. The primary mechanism of action for mebendazole is the disruption of microtubule polymerization in the parasite's intestinal cells by binding to the β-tubulin subunit.[1][2][3] This leads to impaired glucose uptake, cellular dysfunction, and ultimately, parasite death.

However, the extensive and often intensive use of these drugs has led to the emergence and spread of anthelmintic resistance in numerous helminth species.[4][5][6][7] The most well-characterized mechanism of BZ resistance involves single nucleotide polymorphisms (SNPs) in the β-tubulin gene, which reduce the binding affinity of the drug to its target.[5] Another significant factor contributing to resistance is the increased activity of drug efflux pumps, such as P-glycoproteins (P-gp), which actively transport xenobiotics, including anthelmintics, out of the parasite's cells.[8][9][10][11][12][13]

While these mechanisms are crucial, the role of drug metabolism in the overall efficacy and resistance profile of mebendazole remains an area of active investigation. This guide focuses specifically on the major metabolite of mebendazole, this compound, and its potential implications for anthelmintic resistance.

Metabolism of Mebendazole and the Formation of this compound

Following oral administration, mebendazole exhibits low and variable bioavailability due to its poor aqueous solubility and extensive first-pass metabolism in the liver.[14][15] The primary metabolic pathway involves the reduction of the benzoyl group to a hydroxyl group, forming this compound (methyl 5-(α-hydroxybenzyl)-2-benzimidazole carbamate).[15][16] This reaction is catalyzed by cytochrome P450 (CYP) enzymes.[16] Further metabolism can lead to the formation of other minor metabolites.[15][16]

dot

The Anthelmintic Activity of this compound: An Unresolved Question

A critical aspect in understanding the role of this compound in resistance is determining its intrinsic anthelmintic activity. The prevailing view has been that the metabolites of mebendazole are largely inactive. However, some evidence suggests that this may not be entirely accurate. A study by Gupta et al. (1987) directly investigated the anthelmintic activity of this compound, although the detailed findings of this study are not widely available. The title of their publication, "Anthelmintic activity of methyl 5(6)-(alpha-hydroxyphenyl methyl) benzimidazole-2-carbamate, a metabolite of mebendazole," strongly suggests that the metabolite does possess some level of activity.[17]

Further research is urgently needed to quantify the anthelmintic efficacy of this compound against a range of susceptible and resistant helminth species. This is a crucial knowledge gap that hinders a complete understanding of mebendazole's overall in vivo activity and the potential for resistance to be influenced by its metabolic profile.

Potential Roles of this compound in Anthelmintic Resistance

The conversion of mebendazole to this compound could contribute to anthelmintic resistance through several interconnected mechanisms:

Reduced Affinity for the β-Tubulin Target

The structural modification from a ketone to a hydroxyl group in this compound could alter its binding affinity for the helminth β-tubulin. A lower binding affinity would translate to reduced inhibition of microtubule polymerization and, consequently, lower anthelmintic activity. This would mean that even if this compound reaches the target site, it may not be as effective as the parent drug.

Increased Substrate Recognition by Efflux Pumps

Drug efflux pumps, particularly P-glycoproteins, are a known mechanism of resistance to various anthelmintics.[8][9][10][11][12][13] It is plausible that this compound, being more polar than mebendazole, could be a better substrate for these efflux pumps. If this compound is more readily expelled from the parasite's cells than mebendazole, its intracellular concentration would be kept below the therapeutic threshold, contributing to a resistant phenotype. The interplay between mebendazole, its metabolite, and efflux pumps is a critical area for investigation.

dot

Quantitative Data Summary

Currently, there is a significant lack of quantitative data directly comparing the anthelmintic properties of mebendazole and this compound. The following tables highlight the key data that are needed to fill this knowledge gap.

Table 1: Comparative In Vitro Efficacy

| Compound | Helminth Species | Assay Type | IC50 / EC50 (µM) |

| Mebendazole | Haemonchus contortus (Susceptible) | Egg Hatch Assay | Data Needed |

| This compound | Haemonchus contortus (Susceptible) | Egg Hatch Assay | Data Needed |

| Mebendazole | Haemonchus contortus (Resistant) | Egg Hatch Assay | Data Needed |

| This compound | Haemonchus contortus (Resistant) | Egg Hatch Assay | Data Needed |

| Mebendazole | Trichuris trichiura (Susceptible) | Larval Development Assay | Data Needed |

| This compound | Trichuris trichiura (Susceptible) | Larval Development Assay | Data Needed |

Table 2: Comparative Binding Affinity to β-Tubulin

| Compound | Helminth Species | β-Tubulin Isotype | Binding Affinity (Kd, µM) |

| Mebendazole | Haemonchus contortus | Isotype 1 | Data Needed |

| This compound | Haemonchus contortus | Isotype 1 | Data Needed |

| Mebendazole | Caenorhabditis elegans | BEN-1 | Data Needed |

| This compound | Caenorhabditis elegans | BEN-1 | Data Needed |

Table 3: Comparative Substrate Activity for P-glycoprotein

| Compound | P-glycoprotein Source | Assay Type | Efflux Ratio / IC50 (µM) |

| Mebendazole | Haemonchus contortus P-gp | Rhodamine 123 Accumulation | Data Needed |

| This compound | Haemonchus contortus P-gp | Rhodamine 123 Accumulation | Data Needed |

| Mebendazole | Caenorhabditis elegans PGP-1 | Calcein-AM Efflux | Data Needed |

| This compound | Caenorhabditis elegans PGP-1 | Calcein-AM Efflux | Data Needed |

Experimental Protocols

To address the knowledge gaps identified in this guide, the following detailed experimental protocols are provided as a starting point for researchers.

In Vitro Anthelmintic Efficacy Assays

dot

a) Egg Hatch Assay (EHA)

-

Objective: To determine the concentration of a compound that inhibits 50% of helminth eggs from hatching.

-

Materials: Freshly collected helminth eggs (e.g., Haemonchus contortus), 96-well microtiter plates, mebendazole, this compound, solvent (e.g., DMSO), culture medium, Lugol's iodine.

-

Procedure:

-

Prepare serial dilutions of mebendazole and this compound in the culture medium.

-

Add approximately 100 eggs to each well of a 96-well plate.

-

Add the drug dilutions to the respective wells. Include solvent controls and negative controls (medium only).

-

Incubate the plates at 27°C for 48 hours.

-

After incubation, add a drop of Lugol's iodine to each well to stop further hatching.

-

Count the number of hatched larvae and unhatched eggs under a microscope.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

-

b) Larval Development Assay (LDA)

-

Objective: To determine the concentration of a compound that inhibits 50% of L1 larvae from developing to the L3 stage.

-

Materials: Hatched L1 larvae, 96-well microtiter plates, mebendazole, this compound, solvent, culture medium, Lugol's iodine.

-

Procedure:

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Add approximately 100 L1 larvae to each well.

-

Add the drug dilutions to the wells.

-

Incubate the plates at 27°C for 7 days.

-

After incubation, add Lugol's iodine to each well.

-

Count the number of L1, L2, and L3 larvae in each well.

-

Calculate the percentage of inhibition of development to the L3 stage and determine the IC50 value.

-

Tubulin Polymerization Assay

-

Objective: To measure the inhibitory effect of mebendazole and this compound on the polymerization of purified helminth tubulin.

-

Materials: Purified helminth tubulin, polymerization buffer (e.g., PEM buffer), GTP, mebendazole, this compound, spectrophotometer with temperature control.

-

Procedure:

-

Prepare solutions of mebendazole and this compound at various concentrations.

-

In a cuvette, mix the purified tubulin with the polymerization buffer and the test compound.

-

Initiate polymerization by adding GTP and increasing the temperature to 37°C.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to microtubule formation.

-

Compare the polymerization curves in the presence of the compounds to a control (no compound).

-

Determine the concentration of each compound that inhibits polymerization by 50%.

-

P-glycoprotein Substrate Assay (Rhodamine 123 Accumulation)

-

Objective: To determine if mebendazole and this compound are substrates of helminth P-glycoprotein.

-

Materials: Helminth larvae or cells expressing P-glycoprotein, Rhodamine 123 (a fluorescent P-gp substrate), mebendazole, this compound, known P-gp inhibitor (e.g., verapamil), fluorescence microscope or plate reader.

-

Procedure:

-

Pre-incubate the helminth larvae/cells with mebendazole, this compound, or verapamil (B1683045) at various concentrations.

-

Add Rhodamine 123 to the incubation medium.

-

Incubate for a defined period to allow for Rhodamine 123 uptake and efflux.

-

Wash the larvae/cells to remove extracellular Rhodamine 123.

-

Measure the intracellular fluorescence of Rhodamine 123. An increase in fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux, suggesting the compound is a substrate or inhibitor of the pump.

-

Signaling Pathways and Future Research Directions

The role of specific signaling pathways in mediating the effects of mebendazole and its metabolites, as well as in the development of resistance, is an emerging area of research.

-

Wnt Signaling: Benzimidazoles have been shown to inhibit the Wnt/β-catenin signaling pathway in cancer cells.[16][18][19] The Wnt pathway is conserved in helminths and plays a role in development and regeneration.[18] Investigating whether mebendazole or this compound modulates Wnt signaling in helminths could reveal novel mechanisms of action and resistance.

-

Calcium Signaling: Calcium is a critical second messenger in helminths, involved in muscle contraction, neurotransmission, and development.[8][20] Alterations in calcium homeostasis have been linked to the mode of action of some anthelmintics and could be a component of resistance mechanisms.[15]

-

G-protein Coupled Receptors (GPCRs): GPCRs are a major class of receptors in helminths that are involved in sensing the environment and regulating physiological processes.[9][21][22][23][24] They represent potential targets for novel anthelmintics and could be involved in signaling cascades that are affected by existing drugs.

dot

Conclusion and Future Perspectives

The role of this compound in anthelmintic resistance is a significant and understudied area. While the focus has traditionally been on the parent drug and its interaction with β-tubulin and efflux pumps, understanding the contribution of its major metabolite is crucial for a comprehensive picture of mebendazole's efficacy and the mechanisms by which parasites evade its action.

Future research should prioritize:

-

Quantitative assessment of the anthelmintic activity of this compound against a panel of susceptible and resistant helminth species.

-

Comparative studies on the binding affinity of mebendazole and this compound to helminth β-tubulin.

-

Investigation of whether this compound is a substrate for and/or an inducer of P-glycoprotein expression in helminths.

-

Elucidation of the signaling pathways in helminths that are modulated by mebendazole and its metabolites.

A deeper understanding of the role of this compound will not only enhance our knowledge of anthelmintic resistance but may also open new avenues for the development of more effective treatment strategies, including the design of novel benzimidazole derivatives with improved metabolic stability and reduced susceptibility to resistance mechanisms. This knowledge is essential for safeguarding the efficacy of this important class of anthelmintics for the future.

References

- 1. Inhibition of tubulin polymerization by mebendazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anthelmintics are substrates and activators of nematode P glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The antihelmintic flubendazole inhibits microtubule function through a mechanism distinct from Vinca alkaloids and displays preclinical activity in leukemia and myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Albendazole - Wikipedia [en.wikipedia.org]

- 6. ijirt.org [ijirt.org]

- 7. Benzimidazole resistance in helminths: From problem to diagnosis [pubmed.ncbi.nlm.nih.gov]

- 8. Calcium and Ca2+/Calmodulin-dependent kinase II as targets for helminth parasite control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The repertoire of G protein-coupled receptors in the human parasite Schistosoma mansoni and the model organism Schmidtea mediterranea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anthelmintics Are Substrates and Activators of Nematode P Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. P-glycoproteins and other multidrug resistance transporters in the pharmacology of anthelmintics: Prospects for reversing transport-dependent anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. P-glycoprotein in helminths: function and perspectives for anthelmintic treatment and reversal of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. P-glycoproteins in anthelmintic safety, efficacy, and resistance [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro and In Vivo Drug Interaction Study of Two Lead Combinations, Oxantel Pamoate plus Albendazole and Albendazole plus Mebendazole, for the Treatment of Soil-Transmitted Helminthiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anthelmintic resistance and homeostatic plasticity (Brugia malayi) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzimidazole inhibitors from the Niclosamide chemotype inhibit Wnt/β-catenin signaling with selectivity over effects on ATP homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Calcium and Ca2+/Calmodulin-dependent kinase II as targets for helminth parasite control [ouci.dntb.gov.ua]

- 18. The Anti-Helminthic Niclosamide Inhibits Wnt/Frizzled1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Benzimidazole inhibitors from the Niclosamide chemotype inhibit Wnt/β-catenin signaling with selectivity over effects on ATP homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ca2+ signalling, voltage-gated Ca2+ channels and praziquantel in flatworm neuromusculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Putative G protein-coupled receptors in parasitic nematodes--potential targets for the new anthelmintic class cyclooctadepsipeptides? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Assaying the Anthelmintic Potential of a Novel Family of G Protein-Coupled Receptors - IOWA STATE UNIVERSITY [portal.nifa.usda.gov]

- 23. mdpi.com [mdpi.com]

- 24. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

Navigating the Physicochemical Landscape of 5-Hydroxymebendazole: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 5-Hydroxymebendazole, the primary metabolite of the anthelmintic drug Mebendazole. While extensive quantitative data for this specific metabolite is not widely available in public literature, this document consolidates existing qualitative information and outlines the standard experimental protocols and theoretical frameworks used to determine these critical physicochemical properties. Understanding the solubility and stability of this compound is paramount for its analytical method development, formulation design, and overall contribution to the safety and efficacy profile of its parent drug.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or its metabolite is a critical determinant of its absorption, distribution, and overall bioavailability. Based on available data, the solubility of this compound is qualitatively understood in a few key solvents and formulation vehicles.

Table 1: Qualitative Solubility of this compound

| Solvent/Vehicle System | Solubility Description |

| Methanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Polyethylene Glycol 400 (PEG400) | Dissolves in |

| 0.2% Carboxymethyl cellulose | Can be suspended in |

| 0.25% Tween 80 and 0.5% Carboxymethyl cellulose | Dissolves in |

This data is derived from certificates of analysis and formulation information for research purposes.

Stability Profile and Forced Degradation Studies

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are a cornerstone of this process, helping to identify potential degradation products and elucidate degradation pathways. While specific degradation kinetics for this compound are not published, the typical stress conditions for such studies are well-established by the International Council for Harmonisation (ICH) guidelines.

Table 2: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Parameters |

| Acid Hydrolysis | 0.1 M HCl, Room Temperature to 80°C |

| Base Hydrolysis | 0.1 M NaOH, Room Temperature to 80°C |

| Neutral Hydrolysis | Water, Room Temperature to 80°C |

| Oxidation | 3-30% H₂O₂, Room Temperature |

| Photostability | ICH-compliant light exposure (e.g., 1.2 million lux hours) |

| Thermal Stress | 40°C to 80°C, with and without humidity |

Experimental Protocols

Detailed, validated experimental protocols for determining the solubility and stability of this compound are not publicly available. However, standard methodologies are routinely applied in the pharmaceutical industry for such characterizations.

Shake-Flask Method for Solubility Determination

The shake-flask method is the gold standard for determining equilibrium solubility.

Protocol Outline:

-

Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed, clear container.

-

Equilibration: The mixture is agitated at a constant temperature for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Visual confirmation of excess solid should be maintained.

-

Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replication: The experiment is performed in triplicate to ensure the reliability of the results.

Forced Degradation Study

This study exposes the compound to various stress conditions to predict its stability and identify degradation products.

Protocol Outline:

-

Sample Preparation: Solutions of this compound are prepared in the stress media (acid, base, water, oxidizing agent). For solid-state studies, the powder is exposed to heat, light, and humidity.

-

Stress Application: The samples are subjected to the conditions outlined in Table 2 for a defined period.

-

Time-Point Sampling: Aliquots are taken at various time points and neutralized if necessary.

-

Analysis: The samples are analyzed by a stability-indicating HPLC method. This method must be able to separate the intact this compound from any degradation products.

-

Peak Purity and Mass Balance: Peak purity analysis of the main peak is performed to ensure it is not co-eluting with any degradants. Mass balance is calculated to account for the parent compound and all degradation products.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Workflow for Forced Degradation and Stability Assessment.

Conclusion

While a comprehensive, quantitative dataset on the solubility and stability of this compound is yet to be established in the public domain, this guide provides a foundational understanding based on available qualitative information and established pharmaceutical science principles. The outlined experimental workflows serve as a roadmap for researchers and drug development professionals to generate the necessary data to fully characterize this important metabolite. Such studies are crucial for ensuring the quality, safety, and efficacy of Mebendazole-containing products and for advancing the analytical science surrounding benzimidazole (B57391) anthelmintics.

Navigating the Initial Stages of Drug Discovery: A Technical Guide to the Preliminary Cytotoxicity Screening of 5-Hydroxymebendazole

For Immediate Release

This technical guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of 5-Hydroxymebendazole, a metabolite of the anthelmintic drug Mebendazole. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of potential therapeutic compounds. By outlining established experimental protocols and data presentation formats, this guide serves as a practical resource for assessing the cytotoxic potential of this compound and informing subsequent stages of preclinical development.

While specific cytotoxic data for this compound is not yet widely published, the methodologies described herein are based on standard practices for evaluating the cytotoxicity of novel chemical entities, including related benzimidazole (B57391) compounds.[1] The primary objective of this preliminary screening is to determine the concentration-dependent effects of the compound on the viability of cultured mammalian cells and to elucidate potential mechanisms of cell death.[2]

Core Concepts in Cytotoxicity Screening

In vitro cytotoxicity testing is a foundational step in the safety and efficacy assessment of new compounds.[3] These assays provide critical data on a compound's potential to induce cell damage or death.[3] A key metric derived from these studies is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit a biological process, such as cell growth, by 50%.[3][4] This value is instrumental in comparing the potency of different compounds and guiding dose selection for further studies.

A multi-assay approach is recommended to gain a comprehensive understanding of a compound's cytotoxic profile.[2] This typically involves evaluating different cellular parameters, such as metabolic activity, membrane integrity, and the induction of apoptosis (programmed cell death).[2][3]

Data Presentation: In Vitro Cytotoxicity of this compound

Quantitative data from cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison and interpretation. The following tables provide templates for presenting the results of such a screening for this compound against a panel of human cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h Exposure |

| MCF-7 | Breast | Data to be determined |

| HeLa | Cervical | Data to be determined |

| A549 | Lung | Data to be determined |

| HepG2 | Liver | Data to be determined |

| Non-cancerous control | Data to be determined |

Table 2: Mechanistic Insights into this compound-Induced Cytotoxicity

| Assay | Endpoint Measured | Cell Line | Result |

| LDH Release Assay | Membrane Integrity | MCF-7 | Data to be determined |

| Caspase-3/7 Activity | Apoptosis Induction | MCF-7 | Data to be determined |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validity of experimental results. The following section outlines the protocols for key in vitro cytotoxicity assays.

Cell Culture and Maintenance

Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2) and a non-cancerous control cell line should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1] Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.[1]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5]

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4][6]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. A typical concentration range for initial screening is 0.1 to 100 µM.[4][7] Remove the existing medium and add 100 µL of the medium containing the different concentrations of the test compound. Include untreated cells as a negative control and a vehicle (e.g., DMSO) control.[3]

-

Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours.[3]

-

MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan (B1609692) product.[1]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[1][7]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[8]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC50 value is determined from the dose-response curve.[3]

LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay quantifies cytotoxicity by measuring the release of LDH from cells with damaged membranes.[3]

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer a portion of the supernatant to a new 96-well plate.[3]

-

LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[3]

-

Data Analysis: The amount of LDH released is proportional to the number of dead cells.

Caspase-Glo® 3/7 Assay for Apoptosis

The Caspase-Glo® 3/7 assay is a luminescent method for measuring the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[3]

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Reagent Addition: After incubation, add the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Incubate the plate at room temperature.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-